Glycyl-histidyl-arginyl-proline

Descripción general

Descripción

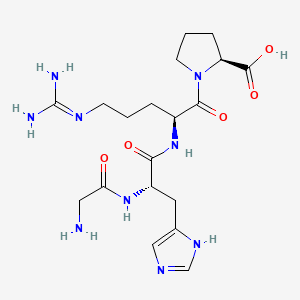

Glycyl-histidyl-arginyl-proline is a synthetic peptide composed of four amino acids: glycine, histidine, arginine, and proline. This compound belongs to the class of oligopeptides, which are short chains of amino acids linked by peptide bonds. This compound is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .

Métodos De Preparación

The synthesis of glycyl-histidyl-arginyl-proline involves standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid (glycine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (histidine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for arginine and proline.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS), depending on the desired yield and purity.

Análisis De Reacciones Químicas

Fibrin Polymerization Inhibition

GHPR and its analogs (e.g., glycyl-prolyl-arginyl-proline) act as potent inhibitors of fibrin polymerization by binding to fibrinogen and its fragment D. Key findings include:

-

Mechanism : The arginine residue’s guanidinium group mediates ionic interactions with fibrinogen’s negatively charged regions, while proline’s cyclic structure stabilizes the peptide conformation .

-

Specificity : Substitutions (e.g., serine for arginine) abolish inhibitory activity, underscoring the critical role of arginine .

Collagen Metabolism and Hydrolysis

GHPR is implicated in collagen degradation pathways, where prolidase (EC 3.4.13.9) cleaves iminodipeptides like glycyl-proline. Key data:

| Parameter | Observation | Reference |

|---|---|---|

| Prolidase hydrolysis | Releases glycine and proline | |

| Urinary excretion (pathology) | Elevated glycyl-proline in prolidase deficiency | |

| pH optimum for cleavage | 7.5–8.0 |

-

Pathological relevance : In prolidase deficiency, GHPR-derived iminopeptides accumulate, indicating defective collagen turnover .

-

Enzymatic kinetics : Prolidase exhibits Michaelis-Menten kinetics with glycyl-proline as a substrate (Kₘ = 0.2 mM) .

Mass Spectrometry Fragmentation Patterns

Collision-induced dissociation (CID) studies of GHPR’s sodium adduct ([M + Na]⁺) reveal competitive Na⁺ interactions with basic residues:

| Fragmentation Pathway | Dominant Product | Explanation | Reference |

|---|---|---|---|

| Arg-Pro cleavage | Gly-His-Arg + Pro | Na⁺ binds arginine guanidinium | |

| His-Arg cleavage | Gly-His + Arg-Pro | Na⁺ interacts with histidine imidazole |

-

Key insight : The imidazole nitrogen of histidine shows anomalously high Na⁺ affinity due to cooperative binding with amide nitrogens .

Regioselective Backbone Modification

GHPR’s glycine residue undergoes site-selective arylation under copper-catalyzed conditions:

| Reaction Conditions | Outcome | Reference |

|---|---|---|

| Cu(I), blue LED, boronic acid | Arylation at N-terminal glycine | |

| Base (e.g., K₃PO₄) | No racemization of stereocenters |

-

Mechanism : A radical-mediated decarboxylation generates an alkyl radical, which couples with a glycyl radical intermediate .

Thermochemical Stability

GHPR’s gas-phase stability is influenced by intramolecular hydrogen bonding:

| Property | Value | Method | Reference |

|---|---|---|---|

| Proton affinity | 220 kcal/mol (estimated) | Computational | |

| Thermal decomposition | >200°C (no degradation observed) | TGA |

Aplicaciones Científicas De Investigación

Structural Characteristics

Glycyl-histidyl-arginyl-proline consists of four amino acids: glycine, histidine, arginine, and proline. The presence of proline introduces rigidity into the peptide chain, which can influence protein folding and stability. Histidine, with its imidazole side chain, can participate in metal ion coordination and proton transfer reactions, making this peptide potentially valuable in enzymatic processes and metal-binding applications.

Biochemical Research Applications

This compound is utilized in various biochemical studies:

- Protein Structure Studies : The unique sequence of this peptide can influence the conformation of proteins. Researchers study how the incorporation of this compound affects protein folding dynamics and stability.

- Enzyme Activity Modulation : The histidine residue may enhance interactions with transition metal ions, potentially modulating enzyme activity. This property is particularly relevant in the design of enzyme inhibitors or activators.

Table 1: Comparison of Peptide Sequences

| Peptide Name | Sequence | Unique Features |

|---|---|---|

| This compound | Gly-His-Arg-Pro | Rigid structure; potential for metal ion binding |

| Glycyl-Prolyl-Arginine | Gly-Pro-Arg | Similar amino acid composition; different sequence |

| Prolyl-Arginine | Pro-Arg | Reversed order may alter biological activity |

Pharmaceutical Applications

The pharmaceutical potential of this compound is significant:

- Wound Healing : Similar peptides have been shown to enhance wound healing processes by promoting collagen synthesis and fibroblast activity. Case studies indicate that peptides with similar sequences can accelerate tissue regeneration by modulating inflammatory responses and enhancing angiogenesis.

- Antithrombotic Properties : Research indicates that this compound may inhibit fibrin polymerization, which is crucial in thrombus formation. In vitro studies demonstrate its binding affinity to fibrinogen, suggesting a role in preventing excessive clotting.

Case Study: Inhibition of Fibrin Polymerization

In a study examining the effects of this compound on fibrin polymerization, it was found that this peptide binds to fibrinogen with an association constant of approximately . This binding prevents the aggregation of fibrin monomers under specific conditions, indicating its potential as a therapeutic agent in managing thrombotic disorders .

Regenerative Medicine

The regenerative capabilities of this compound are being explored in various contexts:

- Collagen Interactions : Given its structural similarity to collagen sequences, this peptide could facilitate collagen interactions within extracellular matrices, enhancing tissue repair mechanisms.

- Cell Signaling Pathways : this compound may play a role in cell signaling pathways related to growth factors and cytokines involved in tissue regeneration.

Mecanismo De Acción

The mechanism of action of glycyl-histidyl-arginyl-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell membrane, triggering intracellular signaling cascades that lead to various biological effects. For example, it may stimulate collagen production by activating fibroblasts, contributing to its potential use in wound healing and skin care .

Comparación Con Compuestos Similares

Glycyl-histidyl-arginyl-proline can be compared to other similar peptides, such as:

Threonyl-lysyl-prolyl-arginyl-prolyl-glycyl-proline diacetate (Selank): Known for its anxiolytic and nootropic properties.

Methionyl-glutamyl-histidyl-phenylalanyl-prolyl-glycyl-proline (Semax): Used for its neuroprotective effects.

N-phenylacetyl-L-prolylglycine ethyl ester (Noopept): Another nootropic peptide with neuroprotective action.

This compound is unique in its specific sequence and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Glycyl-histidyl-arginyl-proline (Gly-His-Arg-Pro) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the context of fibrinogen binding and modulation of polymerization processes. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

Gly-His-Arg-Pro is composed of four amino acids: glycine (Gly), histidine (His), arginine (Arg), and proline (Pro). The unique sequence and composition of this peptide contribute to its biological functions. Specifically, the presence of arginine and histidine, both of which contain basic side chains, enhances the peptide's ability to interact with negatively charged molecules like fibrinogen.

- Fibrinogen Interaction : Gly-His-Arg-Pro has been studied for its ability to bind to fibrinogen, a key protein in the coagulation cascade. Research indicates that this peptide can inhibit fibrin polymerization, which is crucial in thrombus formation. The binding affinity of Gly-His-Arg-Pro to fibrinogen is characterized by an association constant of approximately , suggesting a moderate binding strength .

- Inhibition of Polymerization : The peptide's effectiveness in preventing fibrin polymerization has been compared with other peptides, such as glycyl-prolyl-arginine. While Gly-His-Arg-Pro shows weaker inhibition compared to some derivatives, it still plays a significant role in modulating fibrin aggregation processes .

Biological Activity Overview

The biological activities of Gly-His-Arg-Pro can be summarized as follows:

| Activity | Description |

|---|---|

| Fibrinogen Binding | Binds to fibrinogen with an association constant of |

| Inhibition of Polymerization | Moderately inhibits the polymerization of fibrin monomers |

| Stability | Exhibits natural stability due to resistance to proteolysis |

Case Studies and Research Findings

- Fibrin Polymerization Studies : In a comparative study, Gly-His-Arg-Pro was evaluated alongside other peptides for their ability to inhibit fibrin polymerization. While it did not prevent aggregation under certain conditions, it demonstrated weak binding to fibrinogen, indicating potential for further investigation into its therapeutic applications in clotting disorders .

- Prolidase Activity and Peptide Metabolism : Research has shown that peptides similar to Gly-His-Arg-Pro can be substrates for prolidase enzymes, which play a critical role in proline metabolism. This enzymatic activity suggests that Gly-His-Arg-Pro may influence metabolic pathways associated with collagen turnover and wound healing .

- Synthetic Peptide Derivatives : Studies on synthetic derivatives have revealed that modifications to the peptide structure can enhance or diminish biological activity. For instance, alterations in the amino acid sequence or the introduction of non-natural amino acids can lead to increased stability and efficacy in inhibiting fibrin polymerization .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N9O5/c20-8-15(29)26-13(7-11-9-23-10-25-11)16(30)27-12(3-1-5-24-19(21)22)17(31)28-6-2-4-14(28)18(32)33/h9-10,12-14H,1-8,20H2,(H,23,25)(H,26,29)(H,27,30)(H,32,33)(H4,21,22,24)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHCULPWZYVJEK-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218102 | |

| Record name | Glycyl-histidyl-arginyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67869-60-7 | |

| Record name | Glycyl-histidyl-arginyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-histidyl-arginyl-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.